

Application Notes and Protocols: In Vitro Mast Cell Degranulation Assay with PMX-53

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Compound of Interest

Compound Name:	Pmx-53
CAS No.:	219639-75-5
Cat. No.:	B15604090

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are pivotal effector cells in allergic and inflammatory responses.[1] Upon activation, they release a host of pre-formed and newly synthesized mediators, including histamine and proteases like β -hexosaminidase, from their cytoplasmic granules in a process known as degranulation.[1][2] This release contributes significantly to the pathophysiology of various inflammatory and allergic diseases. Consequently, modulating mast cell degranulation is a key therapeutic strategy.

PMX-53 is a synthetic cyclic hexapeptide with a dual role in mast cell function. It is a potent antagonist of the complement component 5a receptor (C5aR, CD88), with an IC₅₀ of approximately 20 nM.[3][4] C5a is a powerful anaphylatoxin that can trigger mast cell degranulation.[5][6] In this context, **PMX-53** can inhibit C5a-mediated mast cell activation. However, at higher concentrations (≥ 30 nM), **PMX-53** acts as an agonist for the Mas-related gene 2 (MrgX2), a G protein-coupled receptor expressed on human mast cells, thereby

inducing degranulation.[3][7][8][9] This dual functionality makes **PMX-53** an interesting tool for studying mast cell biology and a lead compound for drug development.

These application notes provide a detailed protocol for an in vitro mast cell degranulation assay to characterize the effects of **PMX-53**. The assay quantifies the release of β -hexosaminidase, a stable and reliable marker of mast cell degranulation.[1]

Data Presentation

Table 1: PMX-53 Activity Profile

Parameter	Receptor	Cell Type	Activity	Concentration/IC50	Reference
Antagonism	C5aR (CD88)	Human Neutrophils	Inhibition of C5a-induced myeloperoxidase release	22 nM	[3][7]
Antagonism	C5aR (CD88)	Human Neutrophils	Inhibition of C5a-induced chemotaxis	75 nM	[3][7]
Antagonism	C5aR (CD88)	HMC-1 (human mast cell line)	Inhibition of C5a-induced Ca ²⁺ mobilization	10 nM	[3][7][8][9]
Agonism	MrgX2	LAD2 (human mast cell line)	Induces degranulation	≥30 nM	[3][7][8][9]
Agonism	MrgX2	CD34+ cell-derived mast cells	Induces degranulation	≥30 nM	[3][7][8]
Agonism	MrgX2	RBL-2H3 cells expressing MrgX2	Induces degranulation	≥30 nM	[3][7][8][9]

Table 2: Example Data for PMX-53 Induced Degranulation in LAD2 Cells

PMX-53 Concentration (nM)	% β -Hexosaminidase Release (Mean \pm SD)
0 (Spontaneous Release)	3.5 \pm 1.2
10	4.1 \pm 1.5
30	15.2 \pm 3.8
100	28.9 \pm 5.1
300	35.4 \pm 6.3
1000	36.1 \pm 5.9

Note: The data presented in Table 2 is hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.

Experimental Protocols

Mast Cell Culture

This protocol is for the human mast cell line LAD2, which expresses both C5aR and MrgX2.[\[7\]](#)
[\[8\]](#)

Materials:

- LAD2 human mast cell line
- StemPro™-34 SFM medium
- Recombinant Human Stem Cell Factor (rhSCF)
- L-glutamine
- Penicillin-Streptomycin solution
- Fetal Bovine Serum (FBS)

- Trypan Blue solution
- Hemocytometer

Procedure:

- Culture LAD2 cells in StemPro™-34 SFM medium supplemented with 100 ng/mL rhSCF, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells at a density of 0.3-0.5 x 10⁶ cells/mL.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Every 3-4 days, perform a half-media change by centrifuging the cells at 200 x g for 5 minutes, aspirating half the supernatant, and resuspending the cells in fresh, pre-warmed complete medium.
- Monitor cell viability and count using Trypan Blue and a hemocytometer.
- Functionality testing of the LAD2 cells is recommended every 2 months to ensure consistent degranulation responses.[\[10\]](#)

In Vitro Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.

Materials:

- LAD2 cells
- HEPES buffer (supplemented with 0.04% BSA)[\[11\]](#)
- **PMX-53** stock solution (dissolved in a suitable vehicle, e.g., DMSO)
- C5a (as a positive control for antagonism studies)

- 96-well V-bottom or U-bottom plates
- p-nitrophenyl-N-acetyl- β -D-glucosaminide (pNAG), the chromogenic substrate[1]
- Citrate buffer (pH 4.5)[11]
- Triton X-100 (0.1% in water) for cell lysis[11][12]
- Glycine buffer (0.4 M, pH 10.7) to stop the reaction[11][12]
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

Day 1: Cell Seeding and Preparation

- Count LAD2 cells and assess viability.
- Wash the cells three times with pre-warmed HEPES buffer by centrifuging at 200 x g for 5 minutes.[12]
- Resuspend the cells in HEPES buffer to a final concentration of 1×10^5 cells/mL.
- Aliquot 50 μ L of the cell suspension (5,000 cells/well) into a 96-well plate.[12][13]

Day 2: Cell Stimulation and Sample Collection

- Prepare serial dilutions of **PMX-53** in HEPES buffer. For antagonism studies, also prepare solutions of C5a.
- For Agonism Assay: Add 50 μ L of the **PMX-53** dilutions to the respective wells. For the spontaneous release control, add 50 μ L of HEPES buffer with the vehicle.
- For Antagonism Assay: Pre-incubate the cells with 25 μ L of **PMX-53** dilutions for 15-30 minutes at 37°C. Then, add 25 μ L of C5a (at a concentration known to induce submaximal degranulation) to the wells.

- For total release control (to determine the maximum β -hexosaminidase content), add 50 μ L of 0.1% Triton X-100 to designated wells.[2]
- Incubate the plate at 37°C for 30 minutes.[2]
- After incubation, centrifuge the plate at 450 x g for 5 minutes at 4°C to pellet the cells.[12]
- Carefully collect 50 μ L of the supernatant from each well and transfer to a new flat-bottom 96-well plate. This plate contains the released β -hexosaminidase.

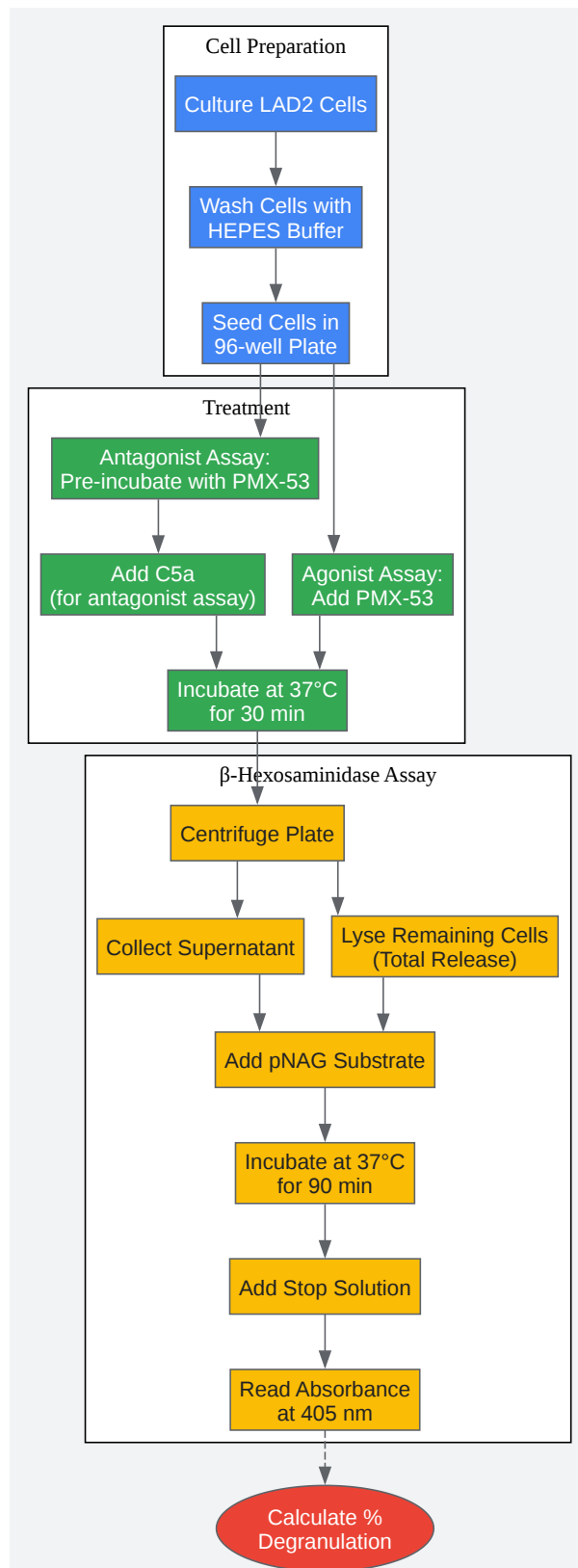
β -Hexosaminidase Activity Measurement:

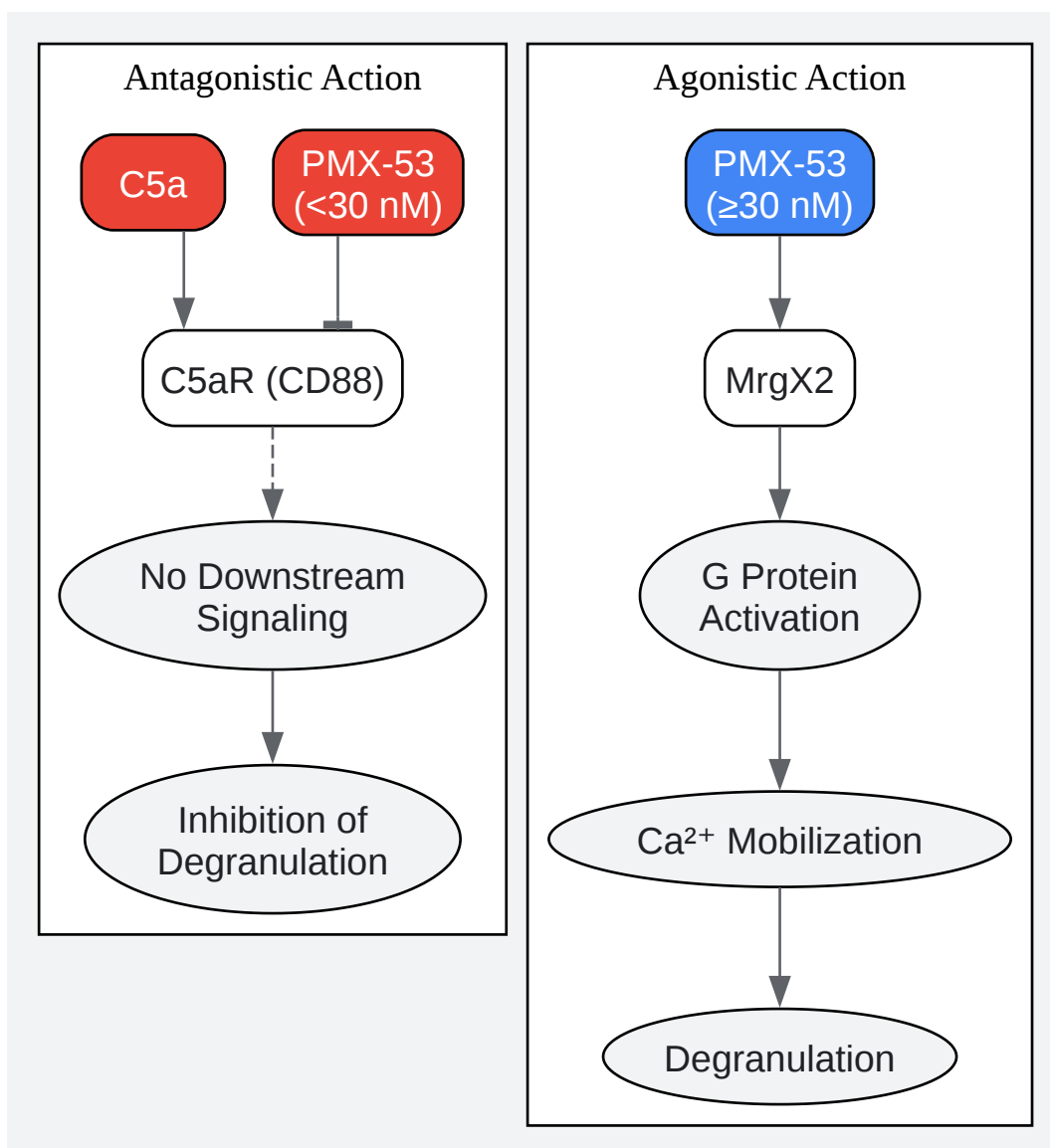
- Prepare the pNAG substrate solution (e.g., 3.5 mg/mL in citrate buffer). Sonication may be required to fully dissolve the pNAG.[11][12]
- Add 100 μ L of the pNAG solution to each well of the supernatant plate.[11][12]
- To determine the total cellular β -hexosaminidase, lyse the remaining cells in the original plate by adding 150 μ L of 0.1% Triton X-100. Mix well by pipetting up and down.[11][12]
- Transfer 50 μ L of the cell lysate to a separate 96-well plate and add 100 μ L of the pNAG solution.[11]
- Incubate both the supernatant and lysate plates at 37°C for 90 minutes.[11]
- Stop the enzymatic reaction by adding 50 μ L of 0.4 M Glycine buffer to each well. The solution should turn yellow.[11][12]
- Read the absorbance at 405 nm using a microplate reader.

Data Analysis: Calculate the percentage of β -hexosaminidase release for each sample using the following formula:

$$\% \text{ Degranulation} = \frac{[(\text{Absorbance of Supernatant} - \text{Absorbance of Spontaneous Release}) / (\text{Absorbance of Total Lysate} - \text{Absorbance of Spontaneous Release})] \times 100}$$

Visualizations





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